molecular formula C7H5BF4O3 B591569 (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid CAS No. 881402-22-8

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B591569
CAS RN: 881402-22-8
M. Wt: 223.918
InChI Key: NGTLLTDDJHXHQE-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” and its isomers has been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties . The synthesis process involves functionalization via lithiation and reaction with electrophiles .


Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .


Chemical Reactions Analysis

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” has been used in selective rhodium-catalyzed conjugate addition reactions . It has also been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.92 g/mol . It has two hydrogen bond donors and seven hydrogen bond acceptors . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a reagent in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Functionalization via Lithiation

The compound is used as a reactant for functionalization via lithiation and reaction with electrophiles . This process is used to introduce various functional groups into molecules.

Rhodium-Catalyzed Conjugate Addition Reactions

This compound is used in selective rhodium-catalyzed conjugate addition reactions . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.

4. Preparation of Kinesin Spindle Protein (KSP) Inhibitors The compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors can block cell division, making them potential candidates for cancer treatment.

Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines

This compound is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These compounds are known as orally active phosphodiesterase 10A inhibitors, which have potential therapeutic applications in various neurological disorders.

Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes

This compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are known as transient receptor potential melastatin 8 antagonists, which have potential therapeutic applications in pain management.

Preparation of Phenylboronic Catechol Esters

This compound is used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes.

8. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols This compound is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is used to selectively form one stereoisomer of the product, which is important in the synthesis of many biologically active compounds.

Safety and Hazards

“(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid” could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new pharmaceuticals, given its potential interactions with LeuRS of Escherichia coli . Additionally, its use in the preparation of inhibitors of KSP for potential use as antitumor agents suggests potential applications in cancer treatment .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . They are also used in the preparation of inhibitors of kinesin spindle protein (KSP), which could potentially be used as antitumor agents .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid involves its use as a reactant in various chemical reactions. It is used for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions . In Suzuki–Miyaura coupling reactions, it participates in transmetalation, a process where organic groups are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .

Result of Action

The result of the action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid depends on the specific reaction it is involved in. In Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . When used in the preparation of inhibitors of kinesin spindle protein (KSP), it could potentially contribute to antitumor effects .

Action Environment

The action of 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the presence of a small amount of D2O in the boronic acid’s solution in deuterated acetone can lead to a partial exchange of the OH groups with OD groups . Additionally, it is noted to be heat sensitive .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLLTDDJHXHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660258
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid

CAS RN

881402-22-8
Record name [2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of the 4-fluoro(trifluoromethoxy)benzene (2.0 g, 11.1 mmol) in dry THF (30 ml) at −78° C., was added ethylenediaminetetraacetic acid (EDTA, 1.36 g, 11.7 mmol) followed by a 1.4 M solution of sec-butyllithium in cyclohexane (8.33 ml, 11.7 mmol) and the reaction stirred for 2 hours under nitrogen. To this reaction mixture at −78° C., was then added dropwise the preformed dimethoxyfluoroborane mixture. The reaction was stirred at −78° C. for 30 minutes, warmed to room temperature for 30 minutes, and then quenched with water (10 ml). The volume of the reaction mixture was reduced in vacuo, then the residue dissolved in diethyl ether (10 ml) and washed with an aqueous solution of 10% NaOH (50 ml). The aqueous layer was acidified and extracted with ethyl acetate (3×40 ml). The combined ethyl acetate extracts were dried over MgSO4 and concentrated in vacuo to afford the title compound as a single regioisomer (1.51 g).
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